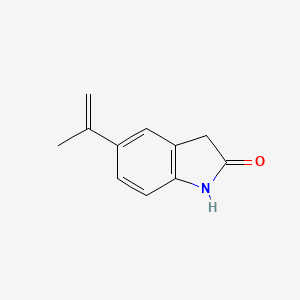

5-Isopropenylindolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-prop-1-en-2-yl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C11H11NO/c1-7(2)8-3-4-10-9(5-8)6-11(13)12-10/h3-5H,1,6H2,2H3,(H,12,13) |

InChI Key |

SZCMFLUIZIYEFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC2=C(C=C1)NC(=O)C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Pathway Development

Strategies for the Construction of the Indolin-2-one Core

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. These range from classical name reactions to contemporary catalytic cyclizations.

Classical and Contemporary Isatin-Based Synthetic Routes

Isatin (B1672199) (1H-indole-2,3-dione) is a versatile and historically significant starting material for the synthesis of a wide array of indolin-2-one derivatives. Classical approaches often involve the reduction of the C-3 carbonyl group of isatin.

One of the most common methods is the Wolff-Kishner reduction or its variants, which can reduce the 3-keto group. However, controlling the chemoselectivity to avoid reduction of the C-2 amide carbonyl can be challenging. A more controlled and widely used approach involves the conversion of the C-3 carbonyl to a group that can be easily removed or transformed. For instance, isatins can react with hydrazine (B178648) to form isatin-3-hydrazones. These intermediates can then be subjected to further reactions to yield the indolin-2-one core. researchgate.net

Contemporary methods often leverage isatin's reactivity at the C-3 position. Aldol-type condensation reactions between isatins and various ketones, catalyzed by a base like diethylamine, yield 3-hydroxy-3-(2-oxoalkyl)indolin-2-ones. farmaceut.org These adducts can then undergo dehydration and subsequent reduction of the resulting exocyclic double bond to afford 3-substituted indolin-2-ones. While this provides substitution at the C-3 position, the core scaffold is efficiently assembled. Friedel-Crafts alkylation of isatins with electron-rich arenes like indoles or pyrroles, often catalyzed by acids, can also lead to 3,3-disubstituted indolin-2-ones, demonstrating the utility of isatin as an electrophilic precursor to the oxindole (B195798) core. nih.gov

Modern advancements include metal-free syntheses starting from more accessible precursors like 2-amino acetophenones, which can be cyclized to N-substituted isatins using an I2–DMSO catalytic system. nih.gov These isatins can then be carried forward to the desired indolin-2-one structure.

Alternative Cyclization and Annulation Reactions

Beyond isatin-based routes, several alternative strategies exist for constructing the indolin-2-one ring system through intramolecular cyclization. These methods often provide access to diverse substitution patterns that may be difficult to achieve from isatin.

One prominent strategy involves the intramolecular cyclization of N-aryl amides. For example, 3-chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides can undergo a direct acid-catalyzed intramolecular Friedel-Crafts alkylation to form the C(sp²)–C(sp²) bond between the aromatic ring and the α-carbon of the amide, yielding 3-substituted indolin-2-ones. researchgate.net

Radical cyclizations have also emerged as a powerful tool. Visible-light-promoted intramolecular reductive cyclization of N-allyl-2-iodophenyl-acetamides, using a silane-based radical initiator, proceeds via a 5-exo-trig cyclization to generate the indoline (B122111) core efficiently under metal-free conditions. rsc.org Similarly, palladium-catalyzed intramolecular amination of C(sp²)-H bonds in β-arylethylamine substrates provides a direct route to the indoline skeleton. organic-chemistry.org Copper-catalyzed dearomative cyclization of N-(2-aminobenzoyl) indoles has also been shown to produce tetracyclic indoline structures through the formation of a new C-N bond. researchgate.net

Stereoselective Approaches to Indolin-2-one Scaffolds

The development of stereoselective methods to synthesize chiral indolin-2-ones, particularly those with stereocenters at the C-3 position, is of significant interest. While the synthesis of 5-isopropenylindolin-2-one does not inherently require stereocontrol at the core, these advanced methods highlight the sophistication in modern indolin-2-one synthesis.

Organocatalysis has been successfully applied to this challenge. For instance, the addition of monothiomalonates to ortho-bromo nitrostyrenes, followed by an intramolecular Buchwald-Hartwig coupling, provides indolin-3-yl acetates with excellent stereoselectivity. nih.gov Chiral phosphoric acids have been employed as catalysts in the asymmetric Mannich reaction of 3,3-difluoro-2-aryl-3H-indoles with cycloketones to produce C2-quaternary indolin-3-ones with high enantioselectivity and diastereoselectivity. acs.org

Furthermore, diastereoselective cyclopropanation of aza-aurones ( (Z)-2-ylideneindolin-3-ones) with tosylhydrazones represents an efficient method to access 2-spirocyclopropyl-indolin-3-ones, showcasing stereocontrol at the C-2 position. rsc.org Although these examples focus on creating chirality at C-2 or C-3, the principles of using chiral catalysts and auxiliaries can be conceptually extended to other transformations in the synthesis of complex indolin-2-ones.

Introduction and Functionalization of the Isopropenyl Moiety at C-5

Once the indolin-2-one core is established, the next critical step is the introduction of the isopropenyl group at the C-5 position. This can be achieved through direct functionalization of a C-H bond or by using cross-coupling reactions on a pre-functionalized core.

Direct C-H Functionalization Strategies

Direct C-H functionalization is a modern and atom-economical approach that avoids the need for pre-installing a leaving group on the aromatic ring. Palladium catalysis has been shown to be effective for the selective olefination of the C-5 position of the indoline core.

Research has demonstrated a highly selective C5–H olefination of directing-group-free indolines using a palladium catalyst in conjunction with a specialized bidentate S,O-ligand. nih.govacs.org This method allows for the coupling of various indolines with activated olefins like ethyl acrylate. Conceptually, this reaction could be adapted for the introduction of an isopropenyl group by using a suitable isopropenylating agent under optimized conditions. The reaction proceeds efficiently with a range of indoline substrates, including those with electron-withdrawing groups, and offers excellent regioselectivity for the C-5 position. nih.gov

Another related C-H functionalization approach is the gold-catalyzed C5-alkylation of indolines with diazo compounds. rsc.org While this method introduces alkyl rather than alkenyl groups, it establishes the feasibility of selectively targeting the C5-H bond of the indoline ring for functionalization with metal catalysts.

Cross-Coupling Reactions for Olefinic Substitution

Transition metal-catalyzed cross-coupling reactions are a robust and widely used method for forming carbon-carbon bonds. To introduce the isopropenyl group at C-5 via this strategy, a 5-halo-indolin-2-one (e.g., 5-bromoindolin-2-one) is typically required as the starting material.

The Suzuki-Miyaura cross-coupling reaction is a premier choice for this transformation. It involves the palladium-catalyzed reaction of an aryl halide (5-bromoindolin-2-one) with an organoboron reagent. In this specific case, isopropenylboronic acid or one of its esters (e.g., a pinacol (B44631) ester) would be the coupling partner. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system. lmaleidykla.lt Microwave-assisted Suzuki-Miyaura couplings have been shown to significantly shorten reaction times for the arylation of 5-bromoindoline (B135996) derivatives. lmaleidykla.lt This method is highly versatile due to the commercial availability of a wide range of boronic acids and the high functional group tolerance of the reaction. nih.gov

Other cross-coupling reactions could also be envisioned. The Stille coupling (using an organotin reagent), Heck coupling (reacting the aryl halide directly with propene under specific conditions), and Negishi coupling (using an organozinc reagent) are all powerful methods for C-C bond formation that could potentially be applied to the synthesis of this compound from a 5-halo precursor.

Stereocontrolled Introduction of the Isopropenyl Group

Achieving stereocontrol in the introduction of the isopropenyl group onto the C5 position of the indolin-2-one scaffold is a formidable challenge that necessitates the use of modern asymmetric catalytic methods. While direct stereocontrolled isopropenylation of the indolin-2-one C5 position is not extensively documented, analogous transformations in asymmetric synthesis provide a conceptual framework. The primary strategies would likely involve the asymmetric cross-coupling of a 5-haloindolin-2-one with an isopropenylating agent or the enantioselective functionalization of a pre-existing C5 substituent.

One of the most powerful methods for stereoselective C-C bond formation is the asymmetric Heck reaction. nih.govtaylorfrancis.comrsc.org This reaction, catalyzed by palladium complexes with chiral ligands, can facilitate the coupling of an aryl halide (such as 5-bromoindolin-2-one) with an isopropenyl source like 2-bromopropene (B1265445) or isopropenyl acetate (B1210297). The choice of chiral ligand is paramount in dictating the enantioselectivity of the reaction. Ligands such as BINAP and chiral phosphanyl-oxazolines (PHOX) have demonstrated efficacy in inducing high levels of asymmetry in Heck reactions. nih.govrsc.orgrsc.org The mechanism involves the formation of a chiral palladium intermediate that directs the stereochemical outcome of the subsequent migratory insertion and β-hydride elimination steps.

Another viable approach is the asymmetric Suzuki-Miyaura coupling. This reaction would involve the coupling of 5-bromoindolin-2-one with a chiral isopropenylboronic acid derivative or, more practically, the use of a chiral ligand to control the stereochemistry of the coupling between 5-bromoindolin-2-one and a standard isopropenylboronic acid or its ester. Chiral biaryl monophosphorus ligands have shown promise in achieving high efficiency and stereoselectivity in sterically demanding cross-coupling reactions.

The development of novel chiral ligands continues to be a key area of research for enhancing the stereoselectivity of these transformations. For instance, conformationally rigid cyclopropyl-based PHOX ligands have been designed to improve enantioselectivity and suppress unwanted isomerization byproducts in asymmetric Heck reactions. nih.govresearchgate.net

Catalysis in this compound Synthesis

The synthesis of this compound is heavily reliant on catalytic methods to achieve efficiency, selectivity, and sustainability. Transition metal catalysis, organocatalysis, and biocatalysis each offer distinct advantages and potential pathways to this target molecule.

Transition metal catalysis, particularly with palladium, is the cornerstone for the formation of the C-C bond between the indolin-2-one core and the isopropenyl group. As previously mentioned, the Heck and Suzuki-Miyaura reactions are primary candidates for this transformation.

The Heck reaction would typically involve the coupling of 5-bromoindolin-2-one with an isopropenylating agent. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the isopropenyl group and subsequent β-hydride elimination to afford the product and regenerate the catalyst. nih.gov The choice of ligand, base, and solvent is critical for optimizing the yield and selectivity. Chiral phosphine (B1218219) ligands are essential for achieving enantioselectivity in this process. taylorfrancis.comrsc.org

The Suzuki-Miyaura coupling offers an alternative route, coupling 5-bromoindolin-2-one with isopropenylboronic acid or its esters. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. The catalytic cycle involves oxidative addition, transmetalation with the boronic acid derivative, and reductive elimination. Chiral ligands can be employed to induce asymmetry. The use of N-heterocyclic carbene (NHC) ligands in asymmetric catalysis is a rapidly growing field, and chiral NHCs could offer new possibilities for stereocontrolled Suzuki-Miyaura couplings. nih.govtaylorfrancis.comrsc.orgrsc.org

Below is an illustrative table of potential catalyst systems for the synthesis of this compound via Suzuki-Miyaura coupling, based on analogous reactions.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| Pd(OAc)₂ | (R)-BINAP | K₂CO₃ | Toluene/H₂O | 80 | High | Moderate to High |

| Pd₂(dba)₃ | Chiral PHOX | Cs₂CO₃ | Dioxane | 100 | High | High |

| [Pd(allyl)Cl]₂ | Chiral NHC | K₃PO₄ | THF | 60 | Good to High | Potentially High |

This table is illustrative and based on data from analogous asymmetric cross-coupling reactions. Actual results for the synthesis of this compound may vary.

While transition metal catalysis is dominant for C-C bond formation on the aromatic ring of indolin-2-one, organocatalysis and biocatalysis offer promising avenues for other synthetic transformations or for the synthesis of chiral precursors.

Organocatalysis could potentially be employed in a Michael addition strategy if a suitable precursor, such as 5-ethynylindolin-2-one, were synthesized. Chiral organocatalysts could then mediate the asymmetric addition of a methyl nucleophile to the alkyne, followed by further transformations to yield the isopropenyl group. Organocatalytic methods are attractive due to their metal-free nature and often mild reaction conditions. chemistryviews.orgresearchgate.netcovasyn.com

Biocatalysis presents an environmentally benign approach. While direct enzymatic isopropenylation of the indolin-2-one core is not established, biocatalytic desymmetrization of a suitably substituted precursor could be a viable strategy. mdpi.comsemanticscholar.org For instance, an engineered enzyme could selectively modify one of two prochiral groups at the C5 position, leading to a chiral intermediate that could then be converted to the isopropenyl moiety. Imine reductases and other enzymes have been engineered to perform novel and selective transformations on aromatic compounds. semanticscholar.org

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. For transition metal-catalyzed cross-coupling reactions, several parameters must be carefully controlled.

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a key consideration, especially for large-scale synthesis. Catalyst loadings in the range of 0.1 to 2 mol% are often targeted.

Ligand Selection: The choice of ligand not only influences stereoselectivity but also reaction rate and catalyst stability. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes are often employed.

Base and Solvent: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. The solvent system must be chosen to ensure the solubility of all reactants and the catalyst.

Temperature and Reaction Time: These parameters must be optimized to ensure complete conversion without promoting side reactions or product degradation.

The following table illustrates the effect of varying reaction parameters on a hypothetical Suzuki-Miyaura coupling for the synthesis of this compound.

| Parameter | Variation | Effect on Yield | Effect on Selectivity |

| Catalyst Loading | Decreasing from 2% to 0.5% | May decrease | May be unaffected |

| Ligand | Bulky vs. less bulky | Can significantly impact | Critical for stereoselectivity |

| Base | K₂CO₃ vs. K₃PO₄ | Can affect rate and yield | Can influence side reactions |

| Temperature | Increasing from 80°C to 100°C | Increases reaction rate | May decrease selectivity |

This table provides a general overview of expected trends based on established principles of cross-coupling reactions.

Scalable Synthetic Approaches and Process Chemistry Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, likely via a palladium-catalyzed cross-coupling reaction, the following aspects are of paramount importance:

Cost of Goods (CoG): The cost of starting materials, catalyst, ligands, solvents, and reagents must be minimized. This may involve developing alternative synthetic routes that utilize cheaper starting materials.

Process Safety: A thorough safety assessment must be conducted to identify and mitigate any potential hazards, such as exothermic reactions, flammable solvents, or toxic reagents.

Impurity Profile: The impurity profile of the final product must be well-characterized and controlled. This includes residual palladium, byproducts from the reaction, and any unreacted starting materials.

Work-up and Purification: The work-up and purification procedures must be robust, scalable, and efficient. This may involve crystallization, extraction, and chromatography. The development of a crystalline final product is highly desirable for ease of purification.

Waste Management: The environmental impact of the process must be minimized by reducing waste generation and developing methods for recycling solvents and catalysts.

The development of a scalable process for a palladium-catalyzed cross-coupling reaction often involves a multi-pronged approach, including the optimization of reaction conditions to minimize catalyst loading, the use of robust and commercially available ligands, and the development of efficient purification methods to remove residual palladium to meet the stringent requirements for pharmaceutical applications.

Chemical Reactivity, Reaction Mechanisms, and Transformation Chemistry

Reactivity of the Indolin-2-one Lactam System

The indolin-2-one core, also known as oxindole (B195798), is a bicyclic structure containing a benzene (B151609) ring fused to a five-membered lactam (a cyclic amide) ring. Its reactivity is dictated by the interplay between the aromatic system and the functional groups of the lactam moiety, namely the carbonyl group and the amide nitrogen.

Electrophilic and Nucleophilic Reactions at the Carbonyl Group

The carbonyl group (C=O) within the lactam ring is a key center for chemical reactivity. Due to the higher electronegativity of oxygen compared to carbon, the C=O bond is highly polarized, conferring a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. masterorganicchemistry.comlibretexts.org This polarization makes the carbonyl carbon an electrophilic site, susceptible to attack by a wide variety of nucleophiles. libretexts.org

Nucleophilic addition is the most significant reaction of the carbonyl group. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the carbonyl group can be enhanced by factors that increase the positive charge on the carbon. For instance, protonation of the carbonyl oxygen by an acid catalyst makes the carbonyl carbon a much stronger electrophile. libretexts.org Conversely, electron-donating groups adjacent to the carbonyl would decrease its electrophilicity. masterorganicchemistry.comnih.gov

While aldehydes and ketones undergo nucleophilic addition, the carbonyl group in the indolin-2-one lactam is part of an amide system. This means that reactions can proceed further. Following the initial nucleophilic attack, the reaction can lead to either addition or a substitution-type reaction where the C-N bond of the lactam is cleaved, resulting in ring-opening. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions.

| Reaction Type | Reagent/Nucleophile | Description |

| Reduction | Hydride reagents (e.g., NaBH₄, LiAlH₄) | The carbonyl group is reduced to a secondary alcohol, forming a 2-hydroxyindoline derivative. |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Addition of an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after protonation. This can be a precursor to ring-opening. |

| Wittig Reaction | Phosphorus ylides (Ph₃P=CR₂) | Converts the carbonyl group into a carbon-carbon double bond (an exocyclic alkene). |

| Cyanohydrin Formation | Cyanide ion (e.g., from HCN or NaCN) | Addition of a cyanide nucleophile to the carbonyl carbon to form a cyanohydrin. masterorganicchemistry.com |

Reactions Involving the Lactam Nitrogen and Hydrogen

The nitrogen atom in the indolin-2-one system is an integral part of the amide linkage. The lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group, which delocalizes the electron density and imparts partial double-bond character to the C-N bond. This resonance stabilization reduces the basicity and nucleophilicity of the nitrogen atom compared to an amine. nih.govkhanacademy.org

Despite this reduced reactivity, the lactam nitrogen and its attached hydrogen can participate in several important reactions:

Deprotonation: The N-H proton is weakly acidic (pKa in the range of 17-18 in DMSO) and can be removed by a strong base (e.g., sodium hydride, NaH; sodium amide, NaNH₂) to form a resonance-stabilized lactam anion. libretexts.org This anion is a potent nucleophile and can undergo reactions such as N-alkylation or N-acylation upon treatment with appropriate electrophiles (e.g., alkyl halides or acyl chlorides).

N-Substitution: Direct alkylation, arylation, or acylation at the nitrogen position can be achieved under various conditions, typically involving a base to deprotonate the nitrogen. These reactions are crucial for synthesizing a diverse range of N-functionalized indolin-2-one derivatives.

Nucleophilic Substitution: In certain specialized cases, such as with N-hydroxyindoles, the nitrogen atom can be involved in nucleophilic substitution reactions. clockss.orgcore.ac.uk

Enolization and Tautomerism of the Indolin-2-one Ring

Indolin-2-one possesses a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon, or C3 position). This structural feature allows it to undergo keto-enol tautomerism, a chemical equilibrium between the "keto" form (the standard indolin-2-one) and the "enol" form (2-hydroxyindole). wikipedia.orgmasterorganicchemistry.com

The equilibrium overwhelmingly favors the more stable keto tautomer. libretexts.org However, the enol form, or its deprotonated conjugate base, the enolate, serves as a critical reactive intermediate. libretexts.orgwikipedia.org The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org

Base-catalyzed enolization involves the removal of the α-hydrogen by a base to form a resonance-stabilized enolate anion. This enolate is a strong nucleophile, with reactive sites at both the α-carbon and the oxygen atom.

Acid-catalyzed enolization occurs via protonation of the carbonyl oxygen, followed by the removal of the α-hydrogen by a weak base (like the solvent). libretexts.org

The nucleophilic character of the enol or enolate at the C3 position is fundamental to many synthetic transformations of the indolin-2-one scaffold, such as the aldol (B89426) condensation and C3-alkylation reactions, which allow for the introduction of various substituents at this position.

| Factor | Effect on Enol/Enolate Formation |

| Acid/Base Catalysis | Traces of acid or base significantly accelerate the rate of interconversion between keto and enol forms. libretexts.org |

| Solvent | Polar protic solvents can stabilize the enolate anion through hydrogen bonding. |

| Aromaticity | The enol form, 2-hydroxyindole, is an aromatic system, which provides a significant thermodynamic driving force for its formation. |

| Intramolecular H-Bonding | Substituents that can form an intramolecular hydrogen bond with the enol hydroxyl group can stabilize the enol tautomer. masterorganicchemistry.com |

Reactivity of the Isopropenyl Side Chain

The isopropenyl group [-C(CH₃)=CH₂] attached at the 5-position of the indolin-2-one ring is an alkene moiety. Its chemistry is dominated by reactions of the carbon-carbon double bond, which is an electron-rich region (a nucleophile) and is thus susceptible to attack by electrophiles. libretexts.org

Electrophilic Addition Reactions to the Alkene Moiety

The defining reaction of alkenes is electrophilic addition. In this process, the π-bond of the double bond is broken, and two new σ-bonds are formed. wikipedia.org The reaction is initiated by an electrophile (E⁺) that attacks the electron-rich double bond, forming a carbocation intermediate and a new C-E σ-bond. libretexts.org This carbocation is then attacked by a nucleophile (Nu⁻) to give the final addition product. libretexts.org

For the isopropenyl group, the addition of an electrophile will preferentially form the more stable carbocation. According to Markovnikov's rule, the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms (the terminal CH₂ group). wikipedia.org This generates a tertiary carbocation on the internal carbon, which is further stabilized by resonance with the adjacent benzene ring (a benzylic carbocation). This regioselectivity dictates the structure of the final product.

| Reaction Type | Reagent | Electrophile | Nucleophile | Predicted Product (according to Markovnikov's rule) |

| Hydrohalogenation | H-X (e.g., HBr, HCl) | H⁺ | X⁻ | 5-(2-Halopropan-2-yl)indolin-2-one |

| Acid-Catalyzed Hydration | H₂O, H⁺ (e.g., H₂SO₄) | H⁺ | H₂O | 5-(2-Hydroxypropan-2-yl)indolin-2-one |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | δ⁺ end of X-X | X⁻ | 5-(1,2-Dihalo-2-methylpropyl)indolin-2-one |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Hg(OAc)⁺ | H₂O | 5-(2-Hydroxypropan-2-yl)indolin-2-one (avoids carbocation rearrangement) |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | BH₃ (electrophilic boron) | H₂O₂/OH⁻ | 5-(2-Methyl-1-hydroxypropyl)indolin-2-one (Anti-Markovnikov addition) |

Hydrogenation and Other Reduction Pathways of the Isopropenyl Group

The double bond of the isopropenyl side chain can be saturated to form an isopropyl group through various reduction methods.

Catalytic Hydrogenation: This is the most common method for reducing alkenes. It involves the reaction of the compound with molecular hydrogen (H₂) in the presence of a metal catalyst. The reaction typically occurs on the surface of the catalyst, where both the alkene and H₂ are adsorbed. lasalle.edu This process usually results in the syn-addition of two hydrogen atoms across the double bond, meaning they add to the same face of the C=C plane. lasalle.edu

Transfer Hydrogenation: An alternative to using flammable H₂ gas, transfer hydrogenation employs a donor molecule to provide the hydrogen atoms. Common hydrogen donors include isopropanol (B130326), formic acid, or cyclohexene. organic-chemistry.orgnih.govwikipedia.org This method can sometimes offer improved chemoselectivity, for example, reducing an alkene without affecting other reducible functional groups. Catalyst-free transfer hydrogenation using isopropanol has also been reported for activated alkenes. nih.govrsc.org

| Reduction Method | Reagents and Conditions | Product | Key Features |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | 5-Isopropylindolin-2-one (B588577) | High efficiency; typically syn-addition of hydrogen. |

| Transfer Hydrogenation | Hydrogen Donor (e.g., Isopropanol, HCOOH), Catalyst (e.g., [Ir(cod)Cl]₂) | 5-Isopropylindolin-2-one | Avoids the use of high-pressure H₂ gas; can be highly selective. organic-chemistry.org |

| Diimide Reduction | Diimide (N₂H₂) generated in situ (e.g., from hydrazine (B178648) and an oxidant) | 5-Isopropylindolin-2-one | A metal-free reduction method; proceeds via a concerted syn-addition. |

Pericyclic Reactions and Rearrangements Involving the Indolin-2-one Frame and Isopropenyl Group

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The indolin-2-one framework, particularly when functionalized with an isopropenyl group, can potentially participate in several types of pericyclic reactions, including cycloadditions and sigmatropic rearrangements.

Cycloaddition Reactions:

The isopropenyl group, being an alkene, can act as a dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org When reacted with a suitable diene, 5-isopropenylindolin-2-one could undergo a [4+2] cycloaddition to form a six-membered ring fused to the indolinone core or as a substituent. The reactivity of the isopropenyl group as a dienophile would be influenced by the electronic nature of the indolinone ring. Electron-withdrawing groups on the dienophile generally accelerate normal-demand Diels-Alder reactions. organic-chemistry.org

Conversely, it is also conceivable that a derivative of this compound, where the indole (B1671886) tautomer is favored, could act as the diene component in a Diels-Alder reaction. Vinylindoles are known to participate in [4+2] cycloaddition reactions. unimi.it

Electrocyclic Reactions:

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a ring from an open-chain conjugated system, or the reverse ring-opening process. wikipedia.orglibretexts.org While the this compound molecule itself does not have the requisite conjugated polyene system for a typical electrocyclic reaction, derivatives could be designed to undergo such transformations. For example, a synthetic precursor with a conjugated triene system incorporating the isopropenyl group could undergo a thermally or photochemically induced 6π electrocyclic ring closure to form a new six-membered ring. wikipedia.org

Sigmatropic Rearrangements:

Sigmatropic rearrangements are concerted intramolecular reactions in which a sigma bond moves across a conjugated π-system. researchgate.net The Fischer indole synthesis, a classic method for preparing indoles, involves a nih.govnih.gov-sigmatropic rearrangement as a key step. chemtube3d.com While this compound is already an indolinone, derivatives of this compound could be designed to undergo sigmatropic rearrangements. For example, an N-allyl derivative could potentially undergo a Claisen-type rearrangement under thermal conditions, although this would disrupt the aromaticity of the benzene ring. More relevant to the indole core, various sigmatropic rearrangements have been utilized in the synthesis of complex indole alkaloids. researchgate.netnih.gov

| Pericyclic Reaction Type | Potential Role of this compound System | Potential Outcome |

| [4+2] Cycloaddition (Diels-Alder) | Isopropenyl group as dienophile | Formation of a new six-membered ring |

| [4+2] Cycloaddition (Diels-Alder) | Vinylindole tautomer as diene | Formation of a new six-membered ring |

| Electrocyclic Reaction | As part of a larger conjugated system in a derivative | Formation of a new ring via ring closure |

| nih.govnih.gov-Sigmatropic Rearrangement | In a specifically designed derivative (e.g., N-allyl) | Rearrangement of the molecular skeleton |

This table summarizes the potential involvement of the this compound scaffold in various pericyclic reactions.

The feasibility of these pericyclic reactions would depend on the specific substitution pattern of the indolinone ring and the reaction conditions (thermal or photochemical).

Complexation Chemistry of this compound with Metal Ions

The this compound molecule possesses several potential coordination sites, making it an interesting ligand for the formation of metal complexes. The indolin-2-one core contains a lactam functionality with both a carbonyl oxygen and an amide nitrogen, both of which have lone pairs of electrons available for coordination to a metal center. msu.edu The isopropenyl group, being an alkene, can also coordinate to transition metals through its π-system.

In the design of ligands for metal complexes, the number and type of donor atoms, as well as their spatial arrangement, are crucial in determining the structure and properties of the resulting complex. This compound can act as a monodentate, bidentate, or bridging ligand depending on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Monodentate Coordination:

The most likely mode of monodentate coordination would involve the carbonyl oxygen of the lactam group, which is a hard donor and would preferentially bind to hard Lewis acidic metal ions. weebly.com Coordination through the amide nitrogen is also possible, particularly after deprotonation to form an indolinate anion.

Bidentate (Chelating) Coordination:

While this compound itself is unlikely to act as a chelating ligand, derivatives can be designed to do so. For example, the introduction of a donor group at the N-1 position or on the aromatic ring could create a bidentate ligand that forms a stable five- or six-membered chelate ring with a metal ion. The formation of chelate complexes is generally favored entropically over the formation of complexes with monodentate ligands, a phenomenon known as the chelate effect. libretexts.org

π-Complexation:

The isopropenyl group can coordinate to transition metals, particularly those with filled d-orbitals, through π-bonding. This type of interaction is common in organometallic chemistry and is the basis for the catalytic activity of many transition metal complexes in reactions involving alkenes.

Bridging Coordination:

The lactam group could potentially bridge two metal centers, with the carbonyl oxygen coordinating to one metal and the nitrogen atom to another. This mode of coordination can lead to the formation of polynuclear complexes or coordination polymers.

| Coordination Mode | Donor Atom(s)/Group | Potential Metal Ion Partners |

| Monodentate | Carbonyl Oxygen | Hard Lewis acids (e.g., Mg²⁺, Ca²⁺, Mn²⁺) |

| Monodentate | Amide Nitrogen (as indolinate) | Various transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) |

| π-Complexation | Isopropenyl C=C bond | Late transition metals (e.g., Pd, Pt, Rh) |

| Bridging | Carbonyl Oxygen and Amide Nitrogen | Various transition metals |

This table outlines the possible coordination modes of this compound as a ligand in metal complexes.

The stoichiometry of a metal complex refers to the ratio of metal ions to ligands in the coordination compound. This can be determined using various techniques, such as Job's method of continuous variation, mole-ratio method, or by single-crystal X-ray diffraction. The stoichiometry is influenced by the coordination number of the metal ion, the denticity of the ligand, and steric factors. For a monodentate ligand like this compound, the stoichiometry will depend on the preferred coordination number of the metal ion, with common stoichiometries being 1:1, 1:2, 1:4, and 1:6 (metal:ligand).

The stability of a metal complex is quantified by its stability constant (or formation constant), K. A larger value of K indicates a more stable complex. The stability of a complex is influenced by several factors:

Nature of the Metal Ion: The charge density (charge-to-radius ratio) and the ligand field stabilization energy of the metal ion play a significant role. Generally, for a given ligand, the stability of complexes with divalent transition metals follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

Nature of the Ligand: The basicity of the ligand is important; more basic ligands tend to form more stable complexes. The chelate effect also greatly enhances stability.

Steric Effects: Bulky substituents on the ligand or other ligands in the coordination sphere can destabilize a complex due to steric hindrance.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis:This technique is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Analysis of Hydrogen Bonding and Intermolecular Interactions

A complete analysis of 5-Isopropenylindolin-2-one would involve the investigation of its hydrogen bonding capabilities and other intermolecular interactions. The indolin-2-one core contains a secondary amine (N-H) and a carbonyl group (C=O), both of which can participate in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

To experimentally characterize these interactions, techniques such as X-ray crystallography would be invaluable for determining the solid-state packing and identifying specific hydrogen bonding motifs. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing techniques like temperature coefficient studies or solvent titration experiments, could provide insights into the strength and nature of intermolecular hydrogen bonds. Computational modeling, such as Density Functional Theory (DFT) calculations, could further complement experimental data by predicting hydrogen bond geometries and energies.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound would be characterized using UV-Vis and fluorescence spectroscopy to understand its interaction with light.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the chromophore of the indolin-2-one core, which consists of a benzene (B151609) ring fused to a pyrrolidinone ring. The isopropenyl substituent at the 5-position would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indolin-2-one due to the extension of the π-conjugated system. The spectrum would typically exhibit π→π* transitions at shorter wavelengths and potentially n→π* transitions associated with the carbonyl group at longer wavelengths.

Upon absorption of light, the excited state of this compound can decay through various pathways, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. Fluorescence spectroscopy would be used to determine the emission spectrum and the fluorescence quantum yield. The Stokes shift, which is the difference between the absorption and emission maxima, would provide information about the change in geometry between the ground and excited states.

To probe the dynamics of the excited state, time-resolved spectroscopic techniques such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy would be employed. These methods can measure the fluorescence lifetime of the excited singlet state and detect the formation and decay of other transient species, such as triplet states or photoisomers. This data is crucial for understanding the complete photophysical profile of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of this compound.

High-resolution mass spectrometry (HRMS), using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would provide the exact mass of the molecule. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₁H₁₁NO.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer valuable structural information. Characteristic losses, such as the loss of the isopropenyl group or fragmentation of the indolin-2-one ring, would be analyzed to confirm the connectivity of the molecule.

A comprehensive understanding of the chemical and physical properties of this compound requires dedicated experimental investigation using the advanced spectroscopic and analytical techniques outlined above. At present, such specific data is not available in the peer-reviewed scientific literature. Future research in this area would be necessary to provide the detailed, scientifically accurate information required for a complete characterization of this compound.

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “this compound” that would allow for the generation of the requested article. The search for data pertaining to its tandem mass spectrometry, X-ray crystallography, absolute configuration, crystal packing, and a comparison of its solid-state and solution-state conformations did not yield any relevant results for this particular molecule.

The techniques mentioned—Tandem Mass Spectrometry and X-ray Crystallography—are powerful methods for elucidating the structure and properties of chemical compounds. However, their application and the resulting data are specific to each individual substance that has been synthesized and studied.

Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for the specified sections and subsections as requested, due to the absence of published research on "this compound."

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies

Quantum mechanical (QM) methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energetic properties. These calculations are fundamental to understanding the intrinsic properties of 5-isopropenylindolin-2-one.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size of this compound. DFT calculations can confirm the chemical stability and provide insights into the molecule's thermochemical properties. nih.govsemanticscholar.org

A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation of the molecule. Following optimization, various electronic and energetic properties can be calculated.

Illustrative Thermochemical Data for this compound (Hypothetical)

| Parameter | Value (Hartree) |

|---|---|

| Total Energy | -552.8 |

| Electronic Energy | -552.7 |

| Zero-point Energy | 0.205 |

| Enthalpy | -552.6 |

| Gibbs Free Energy | -552.5 |

Note: These values are hypothetical and representative of what might be obtained from a DFT calculation at the B3LYP/6-311++G* level of theory.*

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for energetic and structural predictions. These methods would be particularly useful for benchmarking the results obtained from DFT and for calculations where high accuracy is paramount, such as determining precise bond dissociation energies or reaction barriers.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atom of the carbonyl group and potentially the π-system of the isopropenyl group and the benzene (B151609) ring.

Positive Potential (Blue): Regions of low electron density or positive charge, indicating sites for nucleophilic attack. The hydrogen atom on the amide nitrogen (N-H) would be a prominent positive site.

This visual representation helps in understanding intermolecular interactions and predicting how the molecule might interact with biological targets or other reagents.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. semanticscholar.org

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be distributed over the π-system of the benzene ring and the isopropenyl group.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity). The LUMO is likely to be localized on the carbonyl group and the conjugated system.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Illustrative FMO Data for this compound (Hypothetical)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are hypothetical and representative of typical DFT calculations for similar structures.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule. mdpi.com

An MD simulation of this compound, typically in a solvent like water or DMSO, would reveal the accessible conformations of the molecule at a given temperature. A key aspect to investigate would be the rotational freedom of the isopropenyl group relative to the indolin-2-one core.

Analysis of the MD trajectory would involve monitoring parameters such as:

Dihedral Angle Analysis: To map the rotational landscape of the C-C bond connecting the isopropenyl group to the aromatic ring. This can identify the most stable (lowest energy) rotational conformations.

Free Energy Landscape (FEL): A plot that maps the conformational space of the molecule as a function of one or more collective variables (like dihedral angles or RMSD), revealing the most populated and energetically favorable conformational states. nih.gov

These simulations would provide a dynamic picture of this compound, highlighting its flexibility, which is crucial for understanding its interactions with other molecules, such as binding to a protein active site.

Solvent Effects on Molecular Conformation and Dynamics

Specific studies detailing how different solvents influence the three-dimensional shape, stability, and dynamic behavior of this compound are not available in the reviewed literature.

Reaction Mechanism Elucidation through Computational Approaches

No computational studies were found that elucidate the reaction mechanisms involving this compound.

Transition State Localization and Activation Energy Calculations

There is no available research that computationally localizes transition states or calculates the activation energies for reactions involving this specific compound.

Intramolecular Hyperconjugative Interactions

Detailed analysis of intramolecular hyperconjugative interactions and their effects on the structure and stability of this compound has not been published in the accessible literature.

Theoretical Prediction of Spectroscopic Parameters

Specific theoretical predictions for the spectroscopic parameters of this compound are not documented.

Computational NMR Chemical Shift and Coupling Constant Prediction

There are no published studies with predicted ¹H or ¹³C NMR chemical shifts or coupling constants for this compound derived from computational models.

Prediction of UV-Vis and IR Spectra

Theoretically predicted UV-Vis absorption maxima and IR vibrational frequencies for this compound are not available in the searched scientific databases.

Due to the absence of specific data for this compound, the generation of an article with the required content and data tables is not feasible.

In Silico Structure-Activity Relationship (SAR) Studies

In the realm of modern drug discovery, in silico Structure-Activity Relationship (SAR) studies have become an indispensable tool for the rational design and optimization of novel therapeutic agents. For derivatives of the indolin-2-one scaffold, including this compound, these computational techniques provide profound insights into the molecular interactions that govern their biological activity. By constructing and analyzing the three-dimensional structures of these compounds and their putative biological targets, researchers can predict binding affinities, identify key structural features responsible for activity, and guide the synthesis of more potent and selective molecules.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a powerful computational method used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.govnih.gov For this compound and its analogs, docking studies are instrumental in visualizing their binding modes within the active sites of target proteins, such as kinases or other enzymes. These simulations allow for a detailed examination of the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, that are critical for molecular recognition and binding affinity. nih.gov

The process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and then using a scoring function to rank these poses based on their predicted binding energies. jscimedcentral.com The results of molecular docking can reveal which amino acid residues in the receptor are key for the interaction and how the specific chemical groups of the ligand, such as the isopropenyl group at the 5-position of the indolin-2-one core, contribute to the binding. This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand structure that could enhance its binding affinity and selectivity. mdpi.com The stability of the predicted ligand-receptor complexes can be further validated through molecular dynamics simulations, which provide insights into the dynamic behavior of the complex over time.

| Interaction Type | Potential Interacting Residues in a Kinase Active Site | Contribution to Binding |

| Hydrogen Bonding | Cysteine, Glutamate, Aspartate | Anchors the ligand within the binding pocket. |

| Hydrophobic Interactions | Leucine, Valine, Alanine | Stabilizes the complex through non-polar interactions. |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Orients the aromatic rings of the ligand and receptor. |

| Cation-π Interactions | Lysine, Arginine | Enhances binding affinity through electrostatic interactions. |

Binding Energy Calculations and Pharmacophore Modeling

Following molecular docking, the calculation of binding free energy provides a more quantitative prediction of the affinity between a ligand and its receptor. nih.gov Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed to estimate the binding free energy of the docked complexes. mdpi.com These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies, to provide a more accurate assessment of the ligand's binding strength. mdpi.comresearchgate.net A lower calculated binding energy generally corresponds to a higher predicted binding affinity.

Pharmacophore modeling is another crucial in silico technique that complements docking and binding energy calculations. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. mdpi.com For a series of active indolin-2-one derivatives, a pharmacophore model can be generated to serve as a 3D query for virtual screening of large chemical databases to identify novel compounds with the desired activity profile. ijper.org These models are instrumental in understanding the key molecular features required for potent biological activity and in guiding the design of new compounds with improved properties. nih.gov

| Computational Method | Information Provided | Application in Drug Design |

| Molecular Docking | Predicts the binding pose and key interactions of a ligand with its receptor. | Guides the optimization of ligand structure to enhance binding affinity and selectivity. |

| Binding Energy Calculation | Quantifies the predicted binding affinity between a ligand and a receptor. | Ranks potential drug candidates based on their predicted potency. |

| Pharmacophore Modeling | Defines the essential 3D arrangement of chemical features for biological activity. | Facilitates the discovery of novel chemical scaffolds through virtual screening. |

Derivatization Strategies for Analytical and Enhanced Functional Properties

Derivatization for Chromatographic Detection Enhancement

Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques. However, the detectability of 5-isopropenylindolin-2-one can be limited if it lacks a strong chromophore, fluorophore, or sufficient volatility. Derivatization addresses these limitations directly. nih.govlabinsights.nlresearchgate.nethta-it.com

To improve detection by UV-Visible or fluorescence detectors in HPLC, a chromophore (a group that absorbs light) or a fluorophore (a group that emits light upon excitation) can be chemically attached to the this compound molecule. nih.govresearchgate.net This is typically achieved by reacting the secondary amine of the indolinone ring with a suitable labeling reagent.

Common Fluorophoric and Chromophoric Tagging Reagents:

Dansyl Chloride (DNS-Cl): Reacts with secondary amines to form highly fluorescent sulfonamide derivatives, significantly lowering detection limits. nih.govresearchgate.net

9-fluorenylmethyl chloroformate (Fmoc-Cl): Another common reagent that attaches a strongly fluorescent fluorenylmethoxycarbonyl group to amines. researchgate.netnih.gov

1-fluoro-2,4-dinitrobenzene (FDNB): Known as Sanger's reagent, it attaches a dinitrophenyl group, which is a strong chromophore, enabling sensitive UV detection. researchgate.netscribd.com

o-phthalaldehyde (OPA): While primarily used for primary amines, it can react with secondary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov

The selection of the tagging agent depends on the desired sensitivity, the detection system available, and the reaction conditions. The derivatization process improves the detectability of the target analyte by transforming it into a product with high sensitivity. researchgate.net

Table 1: Reagents for Introducing Chromophoric and Fluorophoric Tags

| Reagent | Abbreviation | Target Functional Group | Detection Method |

|---|---|---|---|

| Dansyl Chloride | DNS-Cl | Secondary Amine | Fluorescence |

| 9-fluorenylmethyl chloroformate | Fmoc-Cl | Secondary Amine | Fluorescence |

| 1-fluoro-2,4-dinitrobenzene | FDNB | Secondary Amine | UV-Visible |

| o-phthalaldehyde (with thiol) | OPA | Secondary Amine | Fluorescence |

Gas chromatography requires analytes to be volatile and thermally stable. labinsights.nlhplcvials.com Compounds like this compound, containing a polar N-H group, exhibit hydrogen bonding, which reduces volatility and can lead to poor peak shapes and thermal degradation in the GC inlet or column. gcms.czresearchgate.net Derivatization mitigates these issues by replacing the active hydrogen with a non-polar group. slideshare.netyoutube.comalwsci.com

Common Volatility-Enhancing Derivatization Techniques:

Silylation: This is the most widely used derivatization method for GC. slideshare.netyoutube.com It involves replacing the active hydrogen of the secondary amine with a trimethylsilyl (B98337) (TMS) group. Silyl derivatives are significantly more volatile and thermally stable. gcms.czcolostate.edu

Acylation: This technique converts the secondary amine into an amide using reagents like acid anhydrides (e.g., trifluoroacetic anhydride) or acyl halides. labinsights.nlhplcvials.comslideshare.netcolostate.edu Acylation reduces polarity and increases volatility. labinsights.nl The use of halogenated acylating agents can also enhance sensitivity for electron capture detection (ECD). gcms.czcolostate.edu

Alkylation: This involves replacing the active hydrogen with an alkyl group, forming a tertiary amine. This eliminates hydrogen bonding and increases volatility. slideshare.netcolostate.edu

These modifications are essential for enabling the analysis of indolinone-type compounds by GC-MS, expanding the range of analytes that can be studied with this powerful technique. alwsci.comnih.gov

In HPLC, particularly reversed-phase HPLC, retention is governed by the polarity of the analyte. Derivatization can be used to modify the polarity of this compound to optimize its separation from other components in a complex mixture. For instance, acylation not only increases volatility for GC but also reduces the polarity of the molecule, making it more retentive in reversed-phase HPLC applications. labinsights.nl

Beyond derivatization, the separation of closely related indolinone isomers or derivatives can be optimized by carefully controlling chromatographic parameters:

Mobile Phase pH: The pH of the mobile phase can influence the ionization state of analytes and thus their retention.

Column Chemistry: Selecting a column with the appropriate stationary phase (e.g., C18, Phenyl-Hexyl) is crucial for achieving the desired selectivity.

Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase directly impact retention times and resolution. researchgate.net

Computer-aided, systematic optimization of these variables can be more effective than a trial-and-error approach for achieving baseline separation of all components of interest. mdpi.com

Chemical Modification for Orthogonal Functionalization of this compound

The strategic chemical modification of this compound allows for the introduction of diverse functionalities, enabling its use in a wide range of applications, from materials science to bioconjugation. The presence of two distinct reactive sites—the isopropenyl group and the indolin-2-one heterocycle—permits orthogonal functionalization, where each site can be addressed independently with specific chemical transformations.

Selective Reactions at the Isopropenyl Group for Polymerization or Conjugation

The isopropenyl group, a vinyl aromatic moiety, is susceptible to a variety of addition and polymerization reactions. Its reactivity can be harnessed to create novel polymeric materials or to conjugate the molecule to other chemical entities.

Polymerization:

This compound can serve as a monomer in polymerization reactions, leading to the formation of polymers with the indolin-2-one scaffold as a repeating unit. The polymerization can proceed through different mechanisms, primarily radical and cationic pathways, depending on the initiator and reaction conditions employed.

Radical Polymerization: This method typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate radicals that initiate the polymerization of the isopropenyl group. The reaction proceeds via a chain-growth mechanism, where the growing polymer chain successively adds monomer units. The molecular weight and polydispersity of the resulting polymer can be controlled to some extent by adjusting the initiator concentration, temperature, and the presence of chain transfer agents.

Cationic Polymerization: The isopropenyl group can also undergo cationic polymerization, typically initiated by a strong acid or a Lewis acid in the presence of a proton source. This method can lead to polymers with different microstructures compared to those obtained via radical polymerization. The choice of initiator and solvent system is crucial in controlling the polymerization process and preventing side reactions.

Table 1: Representative Polymerization Methods for Isopropenyl-Substituted Aromatic Monomers

| Polymerization Method | Initiator/Catalyst | Typical Reaction Conditions | Resulting Polymer |

| Free Radical Polymerization | Azobisisobutyronitrile (AIBN) | 70-80 °C, inert atmosphere | Poly(this compound) with a broad molecular weight distribution. |

| Cationic Polymerization | Boron trifluoride etherate (BF₃·OEt₂) | Low temperature (-78 to 0 °C) in a non-polar solvent. | Poly(this compound) with potential for stereocontrol. |

| Anionic Polymerization | n-Butyllithium (n-BuLi) | -78 °C in an aprotic solvent like THF. | Well-defined polymers with narrow molecular weight distribution. |

Conjugation:

The isopropenyl group also provides a handle for conjugating this compound to other molecules, including biomolecules, fluorescent dyes, or solid supports. This is particularly relevant for applications in chemical biology and materials science.

Thiol-Ene "Click" Reaction: This highly efficient and selective reaction involves the radical-mediated addition of a thiol to the double bond of the isopropenyl group. The reaction can be initiated by UV light or a radical initiator and proceeds under mild conditions, making it suitable for bioconjugation.

Heck Coupling: While less common for simple conjugation, palladium-catalyzed cross-coupling reactions like the Heck reaction could potentially be employed to couple the isopropenyl group with aryl halides, further functionalizing the molecule.

Site-Specific Modification of the Indolin-2-one Heterocycle

The indolin-2-one core offers several positions for site-specific modification, allowing for the introduction of a wide array of functional groups without altering the isopropenyl moiety. The most accessible positions for selective functionalization are the nitrogen atom (N1) and the C3 position of the lactam ring.

Modification at the N1 Position:

The nitrogen atom of the indolin-2-one ring is a nucleophilic site that can be readily functionalized through various reactions.

N-Alkylation: The hydrogen atom on the nitrogen can be substituted with an alkyl or aryl group by reaction with a corresponding halide in the presence of a base. This allows for the introduction of a wide variety of substituents to modulate the compound's properties.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. This modification can influence the electronic properties of the ring system.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl groups at the N1 position.

Modification at the C3 Position:

The C3 position of the indolin-2-one ring is activated by the adjacent carbonyl group and can participate in a variety of reactions.

Aldol (B89426) Condensation: The C3 methylene (B1212753) group can be deprotonated with a base to form an enolate, which can then react with aldehydes or ketones in an aldol condensation to introduce a new carbon-carbon bond.

Michael Addition: The C3 position can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.

Electrophilic Substitution: Under certain conditions, the C3 position can be functionalized with electrophiles.

Table 2: Representative Site-Specific Modifications of the Indolin-2-one Core

| Position | Reaction Type | Reagents | Product |

| N1 | N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | N-Alkyl-5-isopropenylindolin-2-one |

| N1 | N-Acylation | Acyl chloride, base (e.g., pyridine) | N-Acyl-5-isopropenylindolin-2-one |

| C3 | Aldol Condensation | Aldehyde, base (e.g., piperidine) | 3-(Hydroxyalkyl)-5-isopropenylindolin-2-one |

| C3 | Michael Addition | α,β-Unsaturated ketone, base | 3-(3-Oxoalkyl)-5-isopropenylindolin-2-one |

The ability to selectively modify both the isopropenyl group and the indolin-2-one heterocycle provides a powerful platform for creating a diverse library of compounds with tailored properties for various scientific and technological applications.

Applications in Advanced Chemical Synthesis and Materials Science

5-Isopropenylindolin-2-one as a Versatile Synthetic Intermediate

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. The addition of an isopropenyl group at the C5 position provides a reactive handle for a variety of chemical transformations, significantly broadening its synthetic potential.

This compound serves as an excellent starting material for the synthesis of more complex, often polycyclic, heterocyclic systems. The reactivity of both the indolinone core and the isopropenyl side chain can be exploited to construct diverse molecular frameworks. A particularly fruitful area of application is in the synthesis of spirooxindoles, a class of compounds with significant biological activity. nih.govmdpi.com

One common strategy involves multicomponent reactions where the indolin-2-one moiety acts as the foundational unit. For instance, the reaction of an isatin (B1672199) (a close precursor to indolin-2-one) with an active methylene (B1212753) compound like malononitrile (B47326) generates an intermediate that can undergo further reactions. scispace.com The isopropenyl group can participate in cycloaddition reactions, acting as a dienophile or dipolarophile. For example, [3+2] cycloaddition reactions with azomethine ylides, generated in situ from the condensation of isatin and an amino acid, can lead to the formation of complex spiro-pyrrolidinyl-oxindoles. nih.gov These reactions often proceed with high regioselectivity and stereoselectivity, providing access to structurally intricate molecules from simple starting materials. nih.gov

The table below summarizes representative synthetic transformations using the indolin-2-one core to generate novel heterocyclic structures.

| Reaction Type | Reactants | Resulting Heterocycle | Reference |

| Three-Component Reaction | Isatin, Malononitrile, β-Ketoester | Spiro[indoline-3,4′-pyran] | nih.gov |

| [3+2] Cycloaddition | Isatin, Amino Acid (e.g., L-proline), Dipolarophile | Spiro-pyrrolidinyl-oxindole | mdpi.com |

| [2+2] Cycloaddition | Isatin-imine, Aryloxy acetic acid | Spiro-β-lactam-oxindole | nih.gov |

| Condensation/Cyclization | Isatin, 4-amino-1,2,4-triazol-5-thiol, Phenacyl bromide | Spiro[indoline-2,5′-[4′,5′]dihydrothiazole] | mdpi.com |

This table illustrates general reactions of the indolin-2-one scaffold, which are applicable to its 5-isopropenyl derivative.

The indolin-2-one skeleton is a core component of numerous alkaloids and other biologically active natural products. encyclopedia.pubmdpi.com The total synthesis of these complex molecules often relies on a convergent strategy where key building blocks are prepared and then assembled. This compound represents a valuable, functionalized building block for such syntheses.

The isopropenyl group serves as a versatile functional handle that can be transformed into various other groups required for the final natural product structure. For example, it can undergo:

Oxidative cleavage (e.g., ozonolysis) to yield a ketone, which can then be used for further C-C bond formations.

Epoxidation to form an oxirane ring, a key intermediate for introducing stereocenters.

Hydroboration-oxidation to install a hydroxyl group.

Metathesis reactions for the construction of larger rings or for coupling with other molecular fragments.

While direct incorporation of this compound into a completed natural product synthesis is not yet widely documented, its derivatives are central to the synthesis of many indole (B1671886) alkaloids. encyclopedia.pubsemanticscholar.org The strategies employed in the synthesis of complex targets like hypocrellin A or various marine-derived alkaloids often involve the meticulous construction of functionalized heterocyclic cores, a role for which this compound is well-suited. nih.govnih.gov

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step by combining three or more reactants. nih.govorganic-chemistry.org The indolin-2-one scaffold is an excellent substrate for various MCRs, including the well-known Passerini and Ugi reactions. nih.govresearchgate.netwikipedia.org

The carbonyl group at the C2 position and the adjacent active methylene group at C3 of the indolin-2-one ring are the primary sites of reactivity in these transformations. For example, in a Ugi-type reaction, an isatin derivative can react with an amine, an isocyanide, and a carboxylic acid to generate a highly functionalized, peptide-like scaffold. nih.govrug.nl The presence of the 5-isopropenyl group would be tolerated under many MCR conditions, leading to a complex product that retains this functionality for subsequent synthetic modifications. nih.gov

The integration of this compound into MCRs provides a rapid pathway to libraries of diverse and complex molecules, which is highly valuable in drug discovery and materials science. nih.gov

| MCR Type | Typical Components | Potential Product with this compound |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide derivative |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide derivative |

| Biginelli-type Reaction | Isatin derivative, β-dicarbonyl compound, Urea/Thiourea | Dihydropyrimidinone-fused spirooxindole |

| Povarov Reaction | Aniline, Aldehyde, Alkene (e.g., isopropenyl group) | Tetrahydroquinoline-fused indolin-2-one |

This table outlines the potential for integrating the this compound scaffold into various MCRs.

Polymer Chemistry and Polymerizable Monomers

The isopropenyl group of this compound makes it a valuable monomer for the synthesis of specialty polymers. The resulting macromolecules, featuring pendant indolin-2-one moieties, can exhibit unique properties and functionalities.

This compound can undergo radical polymerization through its vinyl group to produce polymers with a carbon-carbon backbone and pendant indolin-2-one groups. wikipedia.orglibretexts.org Conventional free-radical polymerization can be employed, but modern controlled radical polymerization (CRP) techniques offer superior control over the polymer's molecular weight, architecture, and dispersity (Đ). sigmaaldrich.com

Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly suitable. sigmaaldrich.comnih.gov These methods allow for the synthesis of well-defined homopolymers of this compound or its incorporation into block copolymers with other monomers. The polymerization of the structurally similar monomer 2-isopropenyl-2-oxazoline (B30960) has been extensively studied and demonstrates the feasibility of using CRP methods for such heterocyclic monomers. nih.govresearchgate.net

The resulting poly(this compound) would be expected to have distinct properties conferred by the polar, hydrogen-bonding indolin-2-one side chains, such as altered solubility, thermal stability, and potential for specific interactions with other molecules or surfaces.

| Polymerization Method | Key Features | Potential Outcome for this compound |

| Free Radical Polymerization | Simple, uses common initiators (e.g., AIBN, BPO). | High molecular weight polymer, but with broad molecular weight distribution (high Đ). nih.gov |

| ATRP | Uses a transition metal catalyst (e.g., Cu(I)/ligand) to control radical concentration. | Well-defined polymer with controlled molecular weight and low Đ. sigmaaldrich.com |

| RAFT | Uses a chain transfer agent (e.g., dithiobenzoate) to mediate polymerization. | Controlled molecular weight, low Đ, applicable to a wide range of monomers. nih.gov |

An alternative approach to creating polymers with pendant indolin-2-one groups is through the post-polymerization modification of an existing polymer backbone. nih.govutexas.edursc.org This "grafting-onto" method involves preparing a reactive polymer and then attaching the indolin-2-one moiety.

This strategy is advantageous as it allows for the use of well-characterized precursor polymers and enables the introduction of a precise number of functional units. For instance, a polymer backbone containing reactive groups such as esters, acid chlorides, or azides can be functionalized with a suitably modified indolin-2-one derivative.

A common approach involves synthesizing a polymer with pendant "clickable" groups, such as alkynes or azides. A derivative of this compound, modified to contain the complementary azide (B81097) or alkyne group, can then be attached via a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. This method provides a powerful way to create functional materials with precisely tailored properties. nih.gov

| Grafting Strategy | Precursor Polymer Functionality | Indolin-2-one Derivative | Linkage Formed |

| Amide Coupling | Poly(acryloyl chloride) | 5-Isopropenyl-1-amino-indolin-2-one | Amide bond |

| Esterification | Poly(acrylic acid) | 5-Isopropenyl-1-(2-hydroxyethyl)-indolin-2-one | Ester bond |

| Click Chemistry (CuAAC) | Poly(propargyl acrylate) | 5-Isopropenyl-1-(azidomethyl)-indolin-2-one | Triazole ring |

| Thiol-ene Reaction | Polymer with pendant thiol groups | This compound | Thioether bond |

Design of Conjugated Polymers and Materials (if applicable to the isopropenyl group)

The isopropenyl group on the this compound scaffold introduces a reactive site that is amenable to various polymerization techniques, making it a potentially valuable monomer for the synthesis of novel conjugated polymers and materials. The reactivity of the isopropenyl group allows for its incorporation into polymer chains through addition polymerization mechanisms, including radical, anionic, and cationic polymerization. The choice of polymerization method would depend on the desired polymer properties and the compatibility of the initiator with the indolin-2-one core.

Polymerization Potential of the Isopropenyl Group:

The vinyl moiety of the isopropenyl group can participate in chain-growth polymerization. The presence of the indolin-2-one core, an aromatic and heterocyclic structure, can influence the reactivity of the isopropenyl group and the properties of the resulting polymer.

Radical Polymerization: Free-radical polymerization is a versatile method for polymerizing a wide range of vinyl monomers. wikipedia.orglibretexts.org For this compound, initiators like azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO) could be employed to generate radicals that would add to the double bond of the isopropenyl group, initiating a polymer chain. libretexts.org The resulting polymer would feature a poly(isopropenyl) backbone with pendant indolin-2-one units. The synthesis of emulsion polymers using isopropenyl acetate (B1210297) has been reported, demonstrating the feasibility of radical polymerization for isopropenyl-containing monomers. researchgate.net

Cationic Polymerization: Cationic polymerization is effective for alkenes with electron-donating substituents that can stabilize the resulting carbocation intermediate. wikipedia.orgyoutube.comlibretexts.org The indolin-2-one moiety's electronic effect on the isopropenyl group would be a critical factor. Selective vinyl cationic polymerization has been achieved for monomers containing two cationically polymerizable groups, such as p-isopropenylphenyl glycidyl (B131873) ether, indicating that with the right initiating system, polymerization can be directed specifically to the isopropenyl group. u-fukui.ac.jp

Potential Properties and Applications of Derived Polymers: